molecular formula C16H14O3S B12664215 4-Acetyl-2-(methylthio)phenyl benzoate CAS No. 66264-74-2

4-Acetyl-2-(methylthio)phenyl benzoate

Cat. No.: B12664215
CAS No.: 66264-74-2
M. Wt: 286.3 g/mol
InChI Key: HIGPVCJXNZADEZ-UHFFFAOYSA-N
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Description

4-Acetyl-2-(methylthio)phenyl benzoate is an organic compound with the molecular formula C16H14O3S It is a derivative of benzoic acid and contains both acetyl and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(methylthio)phenyl benzoate typically involves the esterification of 4-acetyl-2-(methylthio)phenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(methylthio)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-Acetyl-2-(methylthio)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(methylthio)phenyl benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the acetyl group can participate in acetylation reactions, while the methylthio group can undergo oxidation-reduction reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-(methylthio)phenol: Similar structure but lacks the benzoate ester group.

    4-Methylthioacetophenone: Contains the methylthio and acetyl groups but lacks the benzoate ester.

    2-(Methylthio)benzoic acid: Contains the methylthio group and benzoic acid but lacks the acetyl group.

Uniqueness

4-Acetyl-2-(methylthio)phenyl benzoate is unique due to the presence of both acetyl and methylthio groups attached to a benzoate ester

Properties

CAS No.

66264-74-2

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

(4-acetyl-2-methylsulfanylphenyl) benzoate

InChI

InChI=1S/C16H14O3S/c1-11(17)13-8-9-14(15(10-13)20-2)19-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

HIGPVCJXNZADEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)SC

Origin of Product

United States

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